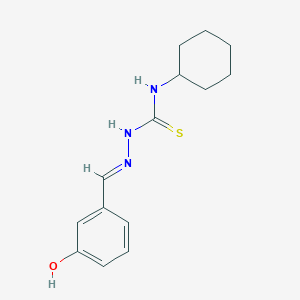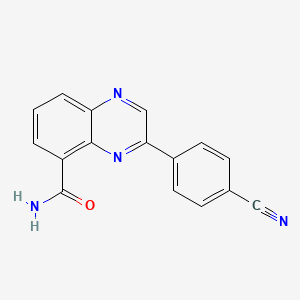
3-(4-Bromobenzyl)-1,1-dimethylselenourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromobenzyl)-1,1-dimethylselenourea is an organoselenium compound characterized by the presence of a bromobenzyl group attached to a dimethylselenourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-1,1-dimethylselenourea typically involves the reaction of 4-bromobenzyl chloride with 1,1-dimethylselenourea under nucleophilic substitution conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)-1,1-dimethylselenourea can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromobenzyl)-1,1-dimethylselenourea has several applications in scientific research:
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)-1,1-dimethylselenourea involves its interaction with biological molecules through the selenium atom. Selenium can form selenoproteins, which play a crucial role in protecting cells from oxidative damage. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-((4-bromobenzyl)selanyl)aniline: Another organoselenium compound with similar structural features but different functional groups.
S-(4-bromobenzyl)cysteine: Contains a bromobenzyl group attached to a cysteine moiety, differing in the presence of sulfur instead of selenium.
Uniqueness
3-(4-bromobenzyl)-1,1-dimethylselenourea is unique due to its specific combination of a bromobenzyl group with a dimethylselenourea moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
properties
Molecular Formula |
C10H12BrN2Se |
|---|---|
Molecular Weight |
319.09 g/mol |
InChI |
InChI=1S/C10H12BrN2Se/c1-13(2)10(14)12-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
FFMCEZVYXHAZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NCC1=CC=C(C=C1)Br)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



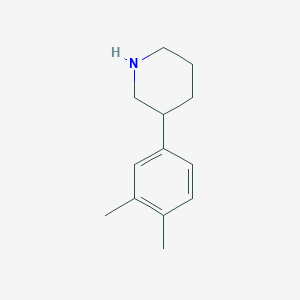
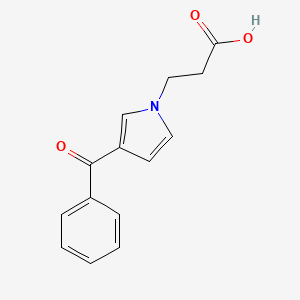

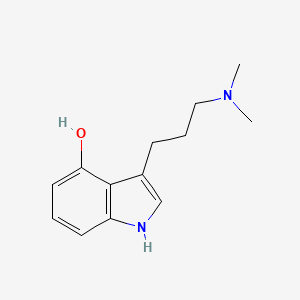
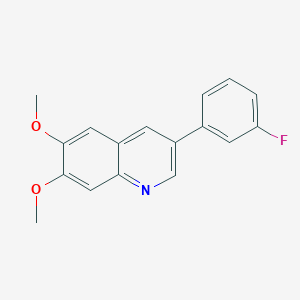
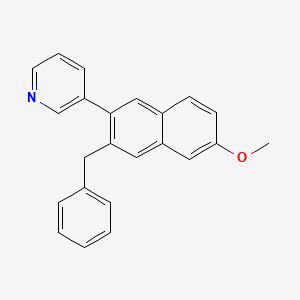
![3-[4-(Benzyloxy)-3,5-dibromophenyl]propanoic acid](/img/structure/B10842351.png)
![3-(3-Aminobenzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B10842362.png)

![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)
